

An In-depth Technical Guide to OPC-28326: A Selective Peripheral Vasodilator

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Full Chemical Name: N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrochloride

Synonyms: **OPC-28326**, [4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl)] piperidine hydrochloride monohydrate[1]

Molecular Formula: C26H36ClN3O2

Chemical Structure:



(Image Source: PubChem CID 219019)

Abstract

OPC-28326 is a novel small molecule characterized by its selective peripheral vasodilatory effects, primarily through the antagonism of $\alpha 2$ -adrenergic receptors.[2][3] Notably, it exhibits a high affinity for the $\alpha 2C$ -adrenoceptor subtype, which is abundantly expressed in the vascular tissues of skeletal muscle.[4] This selectivity is believed to contribute to its targeted action on femoral arterial beds, increasing blood flow with minimal impact on systemic blood pressure and heart rate.[2] Beyond its vasodilatory properties, **OPC-28326** has demonstrated proangiogenic effects by promoting endothelial cell tube formation and microvessel growth.[5] This activity is linked to the activation of the PI3K/Akt signaling pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[5] These dual mechanisms of action make **OPC-28326** a compound of significant interest for potential therapeutic applications in ischemic vascular diseases.

Quantitative Pharmacological Data



The following tables summarize the key quantitative data for **OPC-28326** from various preclinical studies.

Table 1: Receptor Binding Affinities (Ki values)

Adrenoceptor Subtype	Ki (nM)	Source
α2Α	2040	[3]
α2Β	285	[3]
α2C	55	[3]
α2D	3840 ± 887	[4]
α2B (rat)	633 ± 46	[4]
α2C (rat)	13.7 ± 1.9	[4]

Table 2: In Vivo Hemodynamic Effects



Species	Dose	Route	Primary Effect	Magnitude of Effect	Source
Anesthetized Open-Chest Dogs	0.3 and 1.0 μg/kg	i.v.	Selective increase in femoral artery blood flow	Minimal action on systemic blood pressure and heart rate	[2]
Isoflurane Anesthetized Rats	3 mg/kg	Intraduodenal	Increase in femoral blood flow	44.7 ± 13.8% increase	[4]
Isoflurane Anesthetized Rats	3 mg/kg	Intraduodenal	Change in carotid blood flow	3.6 ± 5.5% increase	[4]
Reserpine- pretreated Pithed Rats	3 - 30 mg/kg	i.v.	Antagonism of B-HT 920- induced pressor response	Apparent pA ₂ value of 1.55 (0.87 - 2.75)	[3]

Signaling Pathways and Mechanism of Action

OPC-28326 exerts its biological effects through a dual mechanism: direct antagonism of α 2-adrenergic receptors and stimulation of pro-angiogenic signaling pathways.

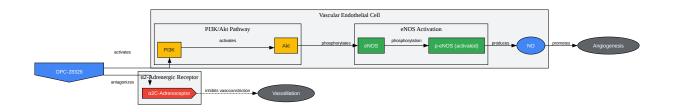
α2-Adrenergic Receptor Antagonism

The primary mechanism of vasodilation is the blockade of α 2-adrenoceptors, particularly the α 2C subtype, on vascular smooth muscle cells. This antagonism inhibits the vasoconstrictive effects of endogenous catecholamines, leading to relaxation of the blood vessels and increased blood flow, especially in the femoral arteries.

Pro-angiogenic Signaling via PI3K/Akt/eNOS Pathway



OPC-28326 promotes angiogenesis through a signaling cascade within endothelial cells. It stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[5] Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes endothelial cell proliferation, migration, and tube formation, all of which are crucial steps in the formation of new blood vessels.[5]



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Caption: Signaling pathway of OPC-28326 leading to vasodilation and angiogenesis.

Experimental Protocols Radioligand Binding Assays

- Objective: To determine the binding affinity of **OPC-28326** to α 2-adrenoceptor subtypes.
- Cell Lines: Chinese hamster ovary (CHO) cells overexpressing rat α2D-, α2B-, or α2C-adrenoceptors.
- Radioligand: [3H]RX821002, a selective α2-adrenoceptor antagonist.
- Procedure:



- Prepare cell membrane fractions from the CHO cell lines.
- Incubate the membrane preparations with a fixed concentration of [3H]RX821002 and varying concentrations of OPC-28326.
- After incubation, separate the bound and free radioligand by rapid filtration.
- Measure the amount of bound radioactivity using liquid scintillation counting.
- Calculate the Ki values by non-linear regression analysis of the competition binding data.
 [4]

In Vivo Murine Hindlimb Ischemia Model

- Objective: To evaluate the pro-angiogenic effect of OPC-28326 in an in vivo model of ischemia.
- Animal Model: Male C3H/He mice.
- Procedure:
 - Induce unilateral hindlimb ischemia by ligating the femoral artery.
 - Randomly assign mice to a control group (normal diet) or an OPC-28326 group (diet containing 0.05% OPC-28326).
 - Measure blood flow recovery in the ischemic limb at various time points using Laser Doppler Perfusion Imaging.
 - After a set period (e.g., 4 weeks), euthanize the animals and harvest the ischemic muscle tissue.
 - \circ Perform immunohistochemical staining for CD31 to quantify capillary density.[1][5]

Western Blot Analysis of eNOS and Akt Phosphorylation

 Objective: To determine the effect of OPC-28326 on the activation of the Akt/eNOS signaling pathway.

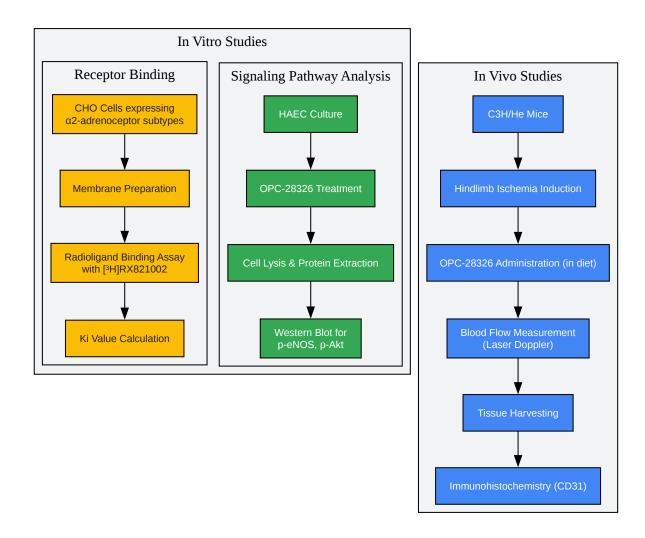
Foundational & Exploratory





- Cell Line: Human Aortic Endothelial Cells (HAECs).
- Procedure:
 - Culture HAECs to near confluence.
 - Treat the cells with varying concentrations of **OPC-28326** for a specified duration.
 - Lyse the cells and collect the total protein.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for phosphorylated eNOS (Ser1177), total eNOS, phosphorylated Akt (Ser473), and total Akt.
 - Incubate with appropriate secondary antibodies and detect the protein bands using an enhanced chemiluminescence system.
 - Quantify the band intensities to determine the relative levels of phosphorylation.[5]





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Caption: Overview of the experimental workflow for characterizing **OPC-28326**.

Conclusion

OPC-28326 is a promising pharmacological agent with a well-defined dual mechanism of action. Its selective antagonism of α 2C-adrenoceptors provides targeted vasodilation, while its ability to activate the pro-angiogenic PI3K/Akt/eNOS pathway suggests therapeutic potential in



conditions characterized by reduced blood flow and vascularity. The experimental data to date provide a strong foundation for further investigation into its clinical utility for peripheral vascular diseases and other ischemic conditions.

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